2,4-Quinolinediol

説明

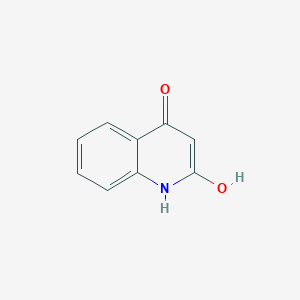

2,4-Quinolinediol (CAS: 86-95-3), also known as 2,4-dihydroxyquinoline, is a heterocyclic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . It features hydroxyl groups at the 2- and 4-positions of the quinoline ring, contributing to its unique chemical reactivity and biological activity. Key physical properties include a high melting point (>300°C) and stability at room temperature . This compound is naturally occurring in plants like Codonopsis and Bacopa monnieri, where it participates in defense mechanisms and exhibits antioxidant properties . Industrially, it serves as a precursor in synthetic pathways, such as the synthesis of furoquinoline alkaloids like dictamnine .

特性

IUPAC Name |

4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHQZCHIXUUSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058950 | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-95-3 | |

| Record name | 2,4-Dihydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxycarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinolinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Quinolinediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(1H)-Quinolinone, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N58HX8G9CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Mechanism

-

Activation : PPA protonates the carbonyl oxygen of the malonic ester, increasing electrophilicity.

-

Cyclization : Intramolecular nucleophilic attack by the adjacent amine group forms the quinoline ring.

-

Tautomerization : The intermediate undergoes keto-enol tautomerization to stabilize the dihydroxy structure.

Example Protocol

-

Substrate : Ethyl (2-aminophenyl)malonate (1.0 equiv)

-

Conditions : PPA (5.0 equiv), 130°C, 2 hours

This method reduces by-products like 2,3-xylidine (<6%) and eliminates solvent waste, aligning with green chemistry principles.

Solvent-Free and Green Chemistry Methods

Recent innovations focus on minimizing environmental impact through solvent-free reactions and renewable catalysts:

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics by enhancing molecular dipole interactions. A representative protocol involves:

-

Reactants : o-Nitrobenzaldehyde and malononitrile

-

Catalyst : K-10 montmorillonite clay

-

Conditions : 150 W, 100°C, 15 minutes

This approach reduces energy consumption by 60% compared to conventional heating.

Ionic Liquid-Catalyzed Reactions

Ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) serve as recyclable catalysts. Key advantages include:

-

Reusability : >5 cycles without significant activity loss

Comparative Analysis of Preparation Methods

Reaction Optimization and Scalability

Temperature Control

Lower temperatures (90–110°C) in PPA-mediated reactions improve selectivity by minimizing decomposition. For instance, reducing the temperature from 150°C to 110°C decreases 2,3-xylidine formation from 6% to 2% while maintaining a 70% yield.

Catalyst Loading

Optimizing PPA stoichiometry is critical:

Industrial Production Techniques

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

Post-synthesis purification involves recrystallization from ethanol-water (3:1 v/v), achieving pharmaceutical-grade material.

Emerging Methodologies

化学反応の分析

Types of Reactions: 2,4-Quinolinediol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

科学的研究の応用

Chemical Properties and Structure

2,4-Quinolinediol features a bicyclic structure with hydroxyl groups at the 2 and 4 positions of the quinoline ring. This configuration enhances its reactivity and solubility, making it a versatile compound for various chemical reactions. Its ability to form hydrogen bonds is crucial for interactions with biological targets.

Pharmaceutical Applications

Role in Antimalarial Drug Synthesis

One of the most significant applications of this compound is in the synthesis of antimalarial drugs such as chloroquine and hydroxychloroquine. These drugs have been pivotal in treating malaria, particularly in endemic regions. The compound serves as a crucial precursor, undergoing several chemical transformations to yield these therapeutics through processes like alkylation and chlorination .

Other Pharmaceutical Applications

Beyond antimalarial drugs, this compound is explored for synthesizing various pharmaceutical compounds, including antibacterial, antifungal, and anticancer agents. Its heterocyclic structure allows it to act as a scaffold for designing new drug candidates with improved pharmacological properties. Notably, its interaction with biological targets enhances its potential in drug discovery programs .

Antimicrobial Studies

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it interacts effectively with cellular targets in cancer cells, inducing apoptosis and reducing proliferation rates .

Mechanistic Insights

The compound acts as an antagonist at the glycine site of NMDA receptors, inhibiting glutamate action and potentially reducing neuronal excitability. This mechanism could have implications for neuroprotective strategies .

Industrial Applications

Dyes and Pigments

In the industrial sector, this compound is utilized in producing azo dyes important for textiles and printing industries. Its chemical properties allow it to serve as a building block for synthesizing complex dyes .

Materials Science

Recent advancements have seen this compound being explored for developing high-performance materials due to its ability to form strong intermolecular interactions. This characteristic may contribute to materials with enhanced thermal stability and mechanical strength .

Case Studies and Research Findings

Future Prospects: Emerging Applications

Research continues to unveil new applications for this compound:

- Nanotechnology : The compound's ability to self-assemble into ordered structures offers possibilities for creating functional nanomaterials applicable in drug delivery systems and advanced biosensors.

- Green Chemistry : As sustainability becomes paramount in chemical processes, this compound is being studied as a renewable building block for greener syntheses due to its biodegradability and potential bio-based production methods .

作用機序

The mechanism of action of 2,4-Quinolinediol involves its interaction with various molecular targets. For instance, its derivatives have shown selectivity in binding to the estrogen receptor beta, which plays a crucial role in the development and function of the mammalian reproductive system . The hydroxyl groups at positions 2 and 4 facilitate these interactions by forming hydrogen bonds with the target molecules, thereby influencing biological pathways.

類似化合物との比較

Positional Isomers: 2,6-Quinolinediol and 2,8-Quinolinediol

- 2,6-Quinolinediol: Found in the gut microbiome, this isomer displays antibiotic activity, likely due to its ability to inhibit microbial proliferation. It is overexpressed in maize-fed rats and linked to microbiota regulation .

- 2,8-Quinolinediol: Identified as a glucuronic acid conjugate (QGAC) in rat urine, this metabolite is associated with doxorubicin-induced toxicity. It may originate from dietary sources or gut microbiota metabolism .

- Key Differences: Biological Roles: While 2,4- and 2,6-isomers are involved in plant and microbial defense, respectively, 2,8-Quinolinediol is a toxicity biomarker. Solubility: 2,8-Quinolinediol’s glucuronide form enhances water solubility, unlike the parent 2,4-derivative .

Structural Analogs: Isoquinolinediols and Substituted Quinolines

- 1,5-Isoquinolinediol: Shares the same molecular formula (C₉H₇NO₂) as this compound but differs in ring structure (isoquinoline vs. quinoline). This positional isomer was detected in milk analysis but lacks reported biological data .

- Its molecular weight (214.05 g/mol) and chlorine substituents alter reactivity compared to hydroxylated quinolines .

- Alkyl-Substituted Quinolines: 6-Chloro-4-hydrazino-2-methylquinoline hydrochloride: A synthetic derivative with a hydrazine group, likely used in drug discovery for its modified pharmacokinetics . 4-Methyl-2-(2-piperidin-1-yl-ethylsulfanyl)-quinoline: Features a sulfur-containing side chain, enhancing lipophilicity and target binding .

Functional Group Impact on Bioactivity

- Hydroxyl Groups: The 2,4-dihydroxy configuration in this compound enables metal chelation and hydrogen bonding, critical for antioxidant and enzyme inhibition activities .

- Chlorine Substitution: Chlorinated derivatives (e.g., 3,7-dichloro-4-Quinolinol) exhibit increased electrophilicity, enhancing interactions with microbial targets .

- Alkyl and Sulfur Chains: Modifications like methyl or sulfanyl groups improve membrane permeability, as seen in 4-Methyl-2-(2-piperidin-1-yl-ethylsulfanyl)-quinoline .

生物活性

Introduction

2,4-Quinolinediol, also known as 2,4-dihydroxyquinoline, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

This compound features a bicyclic structure with two hydroxyl groups located at the 2 and 4 positions of the quinoline ring. This configuration enhances its reactivity and solubility in polar solvents compared to other quinoline derivatives. The presence of hydroxyl groups allows for hydrogen bonding, which is crucial for interactions with biological targets.

Comparison with Other Quinoline Derivatives

| Compound | Hydroxyl Groups | Solubility | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | 2 | High | Moderate | Promising |

| 2-Hydroxyquinoline | 1 | Moderate | Mild | Limited |

| 4-Hydroxyquinoline | 1 | Moderate | Mild | Limited |

| 8-Hydroxyquinoline | 1 | Low | Varies | Limited |

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of approximately 1000 µg/mL against Staphylococcus aureus . Additionally, it has been shown to induce the expression of the qnrS1 gene in Escherichia coli, which is associated with antibiotic resistance mechanisms .

Anticancer Properties

In anticancer studies, this compound has demonstrated promising results against certain cancer cell lines. Its ability to form hydrogen bonds enhances its interaction with specific proteins involved in cancer progression. Compared to other quinoline derivatives, it often shows superior efficacy due to its unique structural attributes .

Case Studies and Research Findings

- Antimicrobial Studies : A comparative study involving various quinolines showed that while many exhibited mild activity against Gram-negative bacteria, this compound's activity was significant enough to warrant further investigation into its potential as an antimicrobial agent .

- Cancer Cell Line Studies : In vitro studies have indicated that this compound interacts effectively with cellular targets in cancer cells, leading to apoptosis and reduced proliferation rates. Its dual hydroxyl groups are believed to play a critical role in these interactions .

- Mechanistic Insights : The compound acts as an antagonist at the glycine site of NMDA receptors, inhibiting glutamate action and potentially reducing neuronal excitability. This mechanism may have implications for neuroprotective strategies .

Summary of Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Absorption | Limited data available |

| Distribution | Not well characterized |

| Metabolism | Requires further research |

| Excretion | Not extensively studied |

Q & A

Q. What are the key physicochemical properties of 2,4-Quinolinediol, and how do they influence experimental design?

this compound (C₉H₇NO₂, MW 161.16) is a high-melting-point compound (>300°C) with hydroxyl groups at positions 2 and 4 on its quinoline backbone . Its low solubility in aqueous solutions necessitates the use of polar aprotic solvents (e.g., DMSO) for in vitro studies. Researchers must account for its thermal stability and potential decomposition at high temperatures in synthetic protocols. Storage at room temperature in airtight containers is recommended to prevent hygroscopic degradation .

Q. What spectroscopic methods are most effective for characterizing this compound and verifying purity?

High-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) is standard for purity verification . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, confirms structural integrity by identifying hydroxyl proton signals (δ 10–12 ppm) and aromatic carbon resonances . Mass spectrometry (HRMS) is critical for distinguishing keto-enol tautomeric forms, which can affect reactivity in synthetic applications .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

Cross-validate data using certified reference standards (e.g., NIST) and replicate experimental conditions (e.g., heating rate in melting point analysis). Contradictions may arise from polymorphic forms or residual solvents; thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can resolve these .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in metal-catalyzed reactions?

The hydroxyl groups at positions 2 and 4 act as chelating ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis. Density functional theory (DFT) studies suggest that the keto form dominates in solution, influencing electron transfer pathways . Researchers should optimize reaction pH to stabilize the enolate form for enhanced nucleophilic activity .

Q. How can this compound serve as a biomarker or metabolic intermediate in toxicological studies?

In vivo, this compound may form via oxidative metabolism of quinoline derivatives. Its detection in biological matrices (e.g., urine, plasma) requires ultra-high-performance LC-MS/MS with isotope-labeled internal standards to distinguish endogenous vs. exogenous sources . Recent studies correlate elevated levels with oxidative stress in renal impairment models, though causal mechanisms remain under investigation .

Q. What strategies mitigate interference from tautomerism in quantifying this compound in complex mixtures?

Use pH-controlled mobile phases in HPLC to stabilize specific tautomers. For instance, acidic conditions favor the keto form, simplifying peak integration. Pair chromatographic data with ¹H-¹⁵N HMBC NMR to map tautomeric equilibria dynamically .

Methodological Guidelines

- Synthetic Protocols : Prioritize anhydrous conditions to prevent side reactions (e.g., hydrolysis of hydroxyl groups).

- Analytical Validation : Include spike-recovery experiments in biological samples to assess matrix effects .

- Computational Modeling : Employ Gaussian or ORCA software for DFT calculations to predict reactive sites and optimize catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。